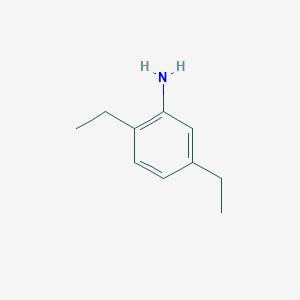
2,5-Diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It serves as a precursor for various dyes and other industrial products.
2,5-Diethylaniline: (CHN) is an organic compound. It appears as a colorless liquid, although commercial samples often exhibit a yellow hue.
Métodos De Preparación
Synthetic Routes: One common method involves the alkylation of aniline (CHN) with diethyl sulfate (EtSO).
Reaction Conditions: The reaction typically occurs in the presence of a base (such as sodium hydroxide) and under reflux conditions.
Industrial Production: Large-scale production of 2,5-diethylaniline involves similar alkylation processes, often using more efficient catalysts.
Análisis De Reacciones Químicas
Reactivity: 2,5-diethylaniline undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for dyes and pigments.
Biology: May serve as a probe or substrate in biochemical studies.
Medicine: Limited applications due to its toxicity, but it has been investigated for potential pharmaceutical uses.
Industry: Used in the synthesis of various organic compounds.
Mecanismo De Acción
- The exact mechanism by which 2,5-diethylaniline exerts its effects depends on the specific context (e.g., its role in a chemical reaction or biological system).
- It may interact with molecular targets (enzymes, receptors, etc.) or participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other alkylated anilines, such as 2,4-diethylaniline and 2,6-diethylaniline.
Uniqueness: 2,5-diethylaniline’s position of ethyl groups on the aromatic ring distinguishes it from its positional isomers.
Remember that while this compound has diverse applications, its toxicity and potential genotoxicity warrant careful handling and consideration in research and industrial settings
Propiedades
Número CAS |
80427-50-5 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
VBUBGTCJRMYYRA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
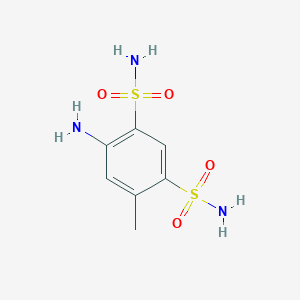

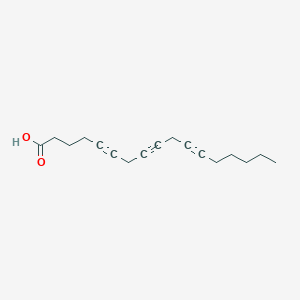

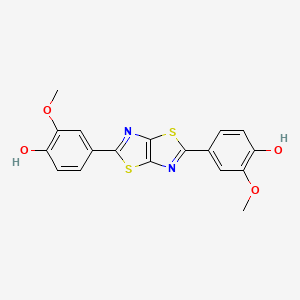
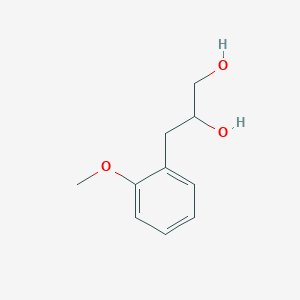
![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
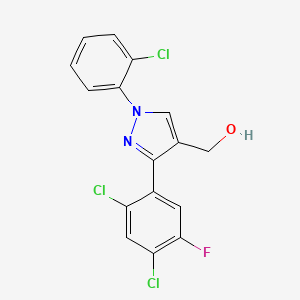
![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)
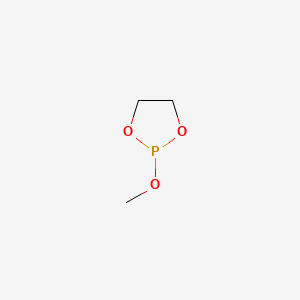
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
